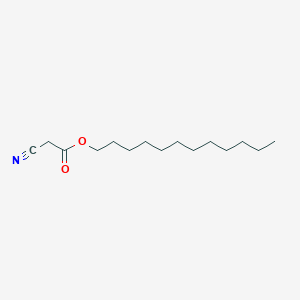
Dodecyl cyanoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl cyanoacetate is an organic compound characterized by the presence of a dodecyl group attached to a cyanoacetate moiety. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl cyanoacetate can be synthesized through the esterification of cyanoacetic acid with dodecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Dodecyl cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The active methylene group in this compound can undergo condensation reactions with aldehydes and ketones to form β-keto esters.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield cyanoacetic acid and dodecanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Condensation Reactions: Aldehydes or ketones in the presence of a base like sodium ethoxide.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products:
Nucleophilic Substitution: Various substituted cyanoacetates.
Condensation Reactions: β-keto esters.
Hydrolysis: Cyanoacetic acid and dodecanol.
Scientific Research Applications
Dodecyl cyanoacetate finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of dodecyl cyanoacetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group and the ester functionality play crucial roles in its reactivity, enabling the formation of diverse chemical structures. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is employed.
Comparison with Similar Compounds
- Methyl Cyanoacetate
- Ethyl Cyanoacetate
- Butyl Cyanoacetate
Comparison: Dodecyl cyanoacetate is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain counterparts
Properties
CAS No. |
60180-50-9 |
|---|---|
Molecular Formula |
C15H27NO2 |
Molecular Weight |
253.38 g/mol |
IUPAC Name |
dodecyl 2-cyanoacetate |
InChI |
InChI=1S/C15H27NO2/c1-2-3-4-5-6-7-8-9-10-11-14-18-15(17)12-13-16/h2-12,14H2,1H3 |
InChI Key |
RYFZYSKTNJAFQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















